molecular formula C12H6F6O2 B15062940 1,2-Bis(trifluoromethoxy)naphthalene

1,2-Bis(trifluoromethoxy)naphthalene

Cat. No.: B15062940
M. Wt: 296.16 g/mol
InChI Key: GPULOQGDZKLVRW-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2. It is a derivative of naphthalene, where two hydrogen atoms are replaced by trifluoromethoxy groups at the 1 and 2 positions. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(trifluoromethoxy)naphthalene can be synthesized through various methods. One common approach involves the reaction of naphthalene with trifluoromethoxy reagents under specific conditions. For example, the Suzuki–Miyaura coupling reaction is often employed, where naphthalene derivatives are coupled with trifluoromethoxyboronic acids or esters in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or nitro groups.

Scientific Research Applications

1,2-Bis(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethoxy)naphthalene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(trifluoromethoxy)naphthalene
  • 1,2-Difluoronaphthalene
  • 1,2-Dimethoxynaphthalene

Uniqueness

1,2-Bis(trifluoromethoxy)naphthalene is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,2-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-6-5-7-3-1-2-4-8(7)10(9)20-12(16,17)18/h1-6H

InChI Key

GPULOQGDZKLVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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